2-ethyl-6-methylbenzoic acid
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Overview
Description
2-Ethyl-6-methylbenzoic acid is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a derivative of benzoic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by oxidation of the resulting ethylmethylbenzene to the corresponding benzoic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-ethyl-6-methylbenzaldehyde. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogenated derivatives.
Scientific Research Applications
2-Ethyl-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 2-ethyl-6-methylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the cyclooxygenase pathway to exert their effects .
Comparison with Similar Compounds
- 2-Ethylbenzoic acid
- 6-Methylbenzoic acid
- 2,6-Dimethylbenzoic acid
Comparison: 2-Ethyl-6-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its reactivity and interactions compared to its analogs. For instance, the combination of these substituents can enhance its lipophilicity and potentially alter its biological activity .
Biological Activity
2-Ethyl-6-methylbenzoic acid (C₁₀H₁₂O₂) is an aromatic carboxylic acid characterized by an ethyl group at the 2-position and a methyl group at the 6-position of the benzoic acid core. Its molecular weight is approximately 164.20 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry.
The unique arrangement of functional groups in this compound contributes to its distinct chemical properties. It is primarily explored for its potential as an intermediate in organic synthesis and as a precursor for more complex molecules, including pharmaceuticals and specialty chemicals.
Biological Activity
Research into the biological activity of this compound is still emerging, but preliminary findings suggest it may exhibit properties akin to other benzoic acids, which are known for their antimicrobial and anti-inflammatory effects. Here are some key areas of investigation:
Anti-inflammatory Effects
This compound may act as an inhibitor of cyclooxygenase enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). This mechanism suggests that it could reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
The mechanism of action for this compound involves its interaction with various biomolecules. It may engage with specific enzymes or receptors within biological systems, influencing pathways associated with pain and inflammation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Description | Biological Activity |
---|---|---|
2-Ethylbenzoic Acid | Ethyl group at the 2-position | Antimicrobial properties similar to benzoic acids |
6-Methylbenzoic Acid | Methyl group at the 6-position | Exhibits anti-inflammatory effects |
2,6-Dimethylbenzoic Acid | Methyl groups at both 2 and 6 positions | Potentially enhanced lipophilicity |
This comparison indicates that the combination of substituents in this compound may enhance its lipophilicity and biological activity compared to its analogs.
Case Studies
While direct case studies on this compound are scarce, research on related benzoic acids provides valuable insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acids exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The structural features contributing to this activity can be extrapolated to predict similar effects for this compound.
- Anti-inflammatory Pathways : Research on compounds with similar structures has shown that they can inhibit cyclooxygenase pathways effectively, leading to reduced inflammation in animal models .
Properties
CAS No. |
106976-50-5 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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